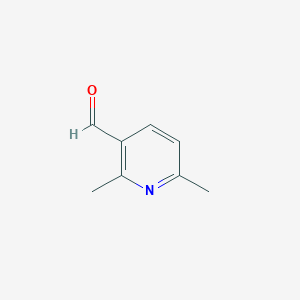

2,6-Dimethylpyridine-3-carbaldehyde

描述

2,6-Dimethylpyridine-3-carbaldehyde is a substituted pyridine derivative featuring a formyl group at position 3 and methyl groups at positions 2 and 4. The methyl substituents introduce steric and electronic effects that influence its reactivity, solubility, and spectroscopic properties. This compound is of interest in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and agrochemicals. Its synthesis typically involves formylation of 2,6-dimethylpyridine, though specific protocols may vary depending on the desired functionalization .

属性

IUPAC Name |

2,6-dimethylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-4-8(5-10)7(2)9-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCAIKSFUUMBTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382811 | |

| Record name | 2,6-Dimethylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650141-20-1 | |

| Record name | 2,6-Dimethylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethylnicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

2,6-Dimethylpyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpyridine with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a strong acid like phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

化学反应分析

Types of Reactions

2,6-Dimethylpyridine-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products

Oxidation: 2,6-Dimethylpyridine-3-carboxylic acid.

Reduction: 2,6-Dimethylpyridine-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Synthesis Applications

The synthesis of 2,6-Dimethylpyridine-3-carbaldehyde can be achieved through various methods:

- Catalytic Hydrogenation : A notable method involves the catalytic hydrogenation of pyridine nitriles to produce pyridine aldehydes. This process is efficient and allows for controlled reaction conditions, making it commercially viable for producing substituted pyridine aldehydes .

- Hantzsch Reaction : Another significant synthetic route is the Hantzsch reaction, which involves the condensation of β-keto esters with aldehydes and amines. This method has been utilized to synthesize derivatives of this compound through cyclization reactions .

Intermediate in Organic Synthesis

This compound serves as an essential intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives have been explored for their potential as herbicides and fungicides due to their biological activity .

Research indicates that compounds derived from this compound exhibit significant biological activities. For instance, quaternary oximes synthesized from this compound have shown effectiveness as antidotes against organophosphate poisoning . Additionally, studies have reported its potential in anti-inflammatory and antioxidant applications .

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the synthesis of a series of bioactive compounds utilizing this compound as a precursor. The resulting compounds were tested for their antimicrobial properties against various pathogens, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Agricultural Applications

Another research project focused on the development of herbicides from derivatives of this compound. The study highlighted the effectiveness of these compounds in inhibiting weed growth while being less toxic to crops compared to traditional herbicides .

作用机制

The mechanism of action of 2,6-dimethylpyridine-3-carbaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

相似化合物的比较

Solubility and Physicochemical Properties

notes that pyridine-3-carbaldehyde derivatives dissolve readily in DMF, DMSO, and acetone , and the 2,6-dimethyl variant likely follows this trend, albeit with slight variations due to increased hydrophobicity.

Spectroscopic Characteristics

- IR Spectroscopy : The C=O stretch in unsubstituted pyridine-3-carbaldehydes appears near 1680 cm⁻¹. For 2,6-dimethylpyridine-3-carbaldehyde, electron-donating methyl groups may slightly lower the C=O stretching frequency due to inductive effects .

- NMR Spectroscopy : The aldehyde proton in pyridine-3-carbaldehyde resonates near 10 ppm. In the 2,6-dimethyl analog, the methyl groups at positions 2 and 6 would produce distinct signals near 2.5 ppm (¹H NMR) and 20–25 ppm (¹³C NMR) .

Comparison with Other Pyridine Carbaldehydes

The table below contrasts key properties of this compound with related compounds:

生物活性

2,6-Dimethylpyridine-3-carbaldehyde, also known as 2,6-lutidine-3-carbaldehyde, is a pyridine derivative that has garnered attention in various fields due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring substituted with two methyl groups and an aldehyde functional group. Research indicates that it exhibits a range of biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is with a molecular weight of 151.16 g/mol. The presence of the aldehyde group allows for various chemical reactions, including oxidation and reduction processes, which can influence its biological activity.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance:

- Bacteria : The compound demonstrated effectiveness against Gram-positive bacteria such as Bacillus cereus and Gram-negative bacteria like Escherichia coli.

- Fungi : It has also shown antifungal activity against species such as Aspergillus niger.

The antimicrobial activity is attributed to the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic processes within the pathogens .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A-549 (Lung) | 2.9 | High |

| HEPG2 (Liver) | 2.6 | High |

| HCT-116 (Colon) | 2.3 | High |

These findings suggest that the compound may inhibit cancer cell proliferation effectively, possibly through mechanisms involving apoptosis induction or cell cycle arrest .

The mechanism by which this compound exerts its biological effects is primarily through the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to modifications in enzyme activities and signal transduction pathways, ultimately affecting gene expression and cellular functions .

Case Studies

- Antimalarial Activity : A study synthesized derivatives based on similar pyridine structures and evaluated their antimalarial activity against Plasmodium falciparum. The results indicated that certain derivatives exhibited greater potency than standard treatments like chloroquine .

- Cancer Research : In a series of experiments involving various synthesized compounds derived from pyridine frameworks, some exhibited remarkable anticancer activities against multiple cell lines, emphasizing the potential of pyridine-based compounds in cancer therapy .

常见问题

Q. What are the optimal synthetic routes for preparing 2,6-Dimethylpyridine-3-carbaldehyde with high purity?

Methodological Answer: The synthesis typically involves formylation of a 2,6-dimethylpyridine precursor. A common approach is the Vilsmeier-Haack reaction, where dimethylformamide (DMF) and phosphoryl chloride (POCl₃) introduce the aldehyde group at the 3-position. Key steps include:

- Precursor preparation: Ensure regioselective methylation of pyridine to avoid isomer contamination .

- Reaction conditions: Maintain anhydrous conditions and controlled temperatures (0–5°C) to minimize side reactions like over-oxidation .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product. Monitor purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy:

- ¹H NMR: Identify aldehyde proton resonance at ~9.8–10.2 ppm; methyl groups at 2.5–2.7 ppm.

- ¹³C NMR: Confirm aldehyde carbon (~190–195 ppm) and aromatic carbons .

- FT-IR: Detect C=O stretch (~1680–1720 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

- Mass spectrometry (EI/ESI): Verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., unexpected nucleophilic addition outcomes)?

Methodological Answer: Contradictions often arise from solvent effects, steric hindrance, or competing reaction pathways. Systematic approaches include:

- Control experiments: Test reactivity in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents to isolate solvent-dependent effects .

- Computational modeling: Use DFT calculations (e.g., Gaussian) to map transition states and identify steric/electronic barriers .

- Cross-validation: Compare results with analogous pyridine aldehydes (e.g., 3-formylpyridine derivatives) to contextualize findings .

Q. What experimental designs are recommended for studying the compound’s role in coordination chemistry (e.g., ligand behavior)?

Methodological Answer:

- Ligand synthesis: React this compound with amines (e.g., hydrazines) to form Schiff base ligands. Monitor stoichiometry via in situ IR .

- Metal complexation: Use UV-Vis titration to determine binding constants (e.g., with Cu²⁺ or Fe³⁺).

- Structural analysis: Employ X-ray crystallography (if crystals form) or EXAFS for metal-ligand bond characterization .

Q. How can researchers assess the compound’s stability under varying conditions (pH, temperature)?

Methodological Answer:

- Thermogravimetric analysis (TGA): Measure decomposition temperatures (typically >150°C for pyridine aldehydes) .

- pH stability: Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) followed by HPLC to quantify remaining product .

- Light sensitivity: Use controlled UV exposure experiments to assess photodegradation .

Q. What computational approaches are suitable for predicting the compound’s electronic properties or reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software: ORCA or Gaussian .

- Molecular Dynamics (MD): Simulate solvent interactions to model solvation effects on reactivity .

- Reaction pathway mapping: Use transition-state search algorithms (e.g., Nudged Elastic Band) to explore activation energies for key reactions .

Data Analysis & Quality Control

Q. How should researchers address inconsistencies in chromatographic purity assessments?

Methodological Answer:

Q. What frameworks ensure methodological rigor in studies involving this compound?

Methodological Answer: Adopt standardized protocols such as:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。